

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1316015

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The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized for its versatile applications in both pharmaceutical and agrochemical industries.^[1] As a five-membered 1,2-diazole, the pyrazole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.^[2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties.^{[1][3]} Molecules incorporating this scaffold range from blockbuster drugs like Sildenafil for erectile dysfunction to targeted cancer therapies such as Ibrutinib and Ruxolitinib.^[2]

This guide focuses on a specific, valuable building block: **5-methyl-1H-pyrazole-3-carboxamide** (CAS No. 20092-36-8). This compound serves as a critical intermediate for synthesizing more complex molecules, enabling researchers to explore novel chemical space in drug discovery and materials science. Its structure, featuring a reactive carboxamide group and a methyl-substituted pyrazole core, makes it an ideal starting point for generating libraries of derivatives for screening and development.

This document provides a comprehensive overview of its commercial availability, detailed synthesis protocols, key applications, and essential safety information to support researchers in leveraging this important chemical entity.

Commercial Availability and Supplier Evaluation

Acquiring **5-methyl-1H-pyrazole-3-carboxamide** is the first critical step for many research projects. The compound is available from a range of specialty chemical suppliers, though it is primarily offered for research and development purposes.

Key Commercial Suppliers

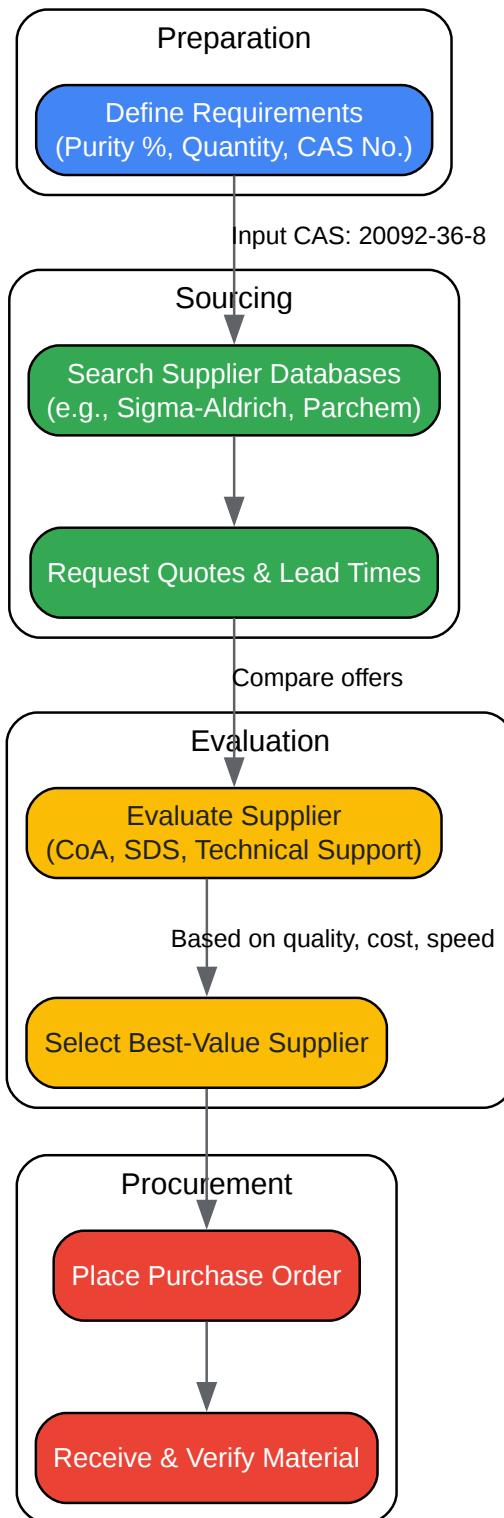
The following table summarizes known suppliers for **5-methyl-1H-pyrazole-3-carboxamide** and related derivatives. Purity levels, quantities, and availability are subject to change, and direct inquiry is always recommended.

Supplier	Product Name	CAS Number	Notes
Parchem	5-methyl-1H-pyrazole-3-carboxamide	20092-36-8	Specialty chemical supplier. [4]
Sigma-Aldrich (Merck)	5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride	Not Applicable	A related derivative available for early discovery research.
MedchemExpress	Ethyl 5-methyl-1H-pyrazole-3-carboxylate	10250-70-1	An ester precursor for synthesizing the target amide. [5]
Oakwood Chemical	1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid	50920-46-2	A related N-substituted acid. [6]
Leap Chem	Various Pyrazole Carboxamides	Varies	A supplier of a wide range of innovative and rare chemicals for R&D. [7]

Workflow for Supplier Selection

Choosing the right supplier is crucial for ensuring the quality and timeliness of your research. The following workflow outlines a systematic approach to procurement.

Diagram 1: Supplier Selection Workflow

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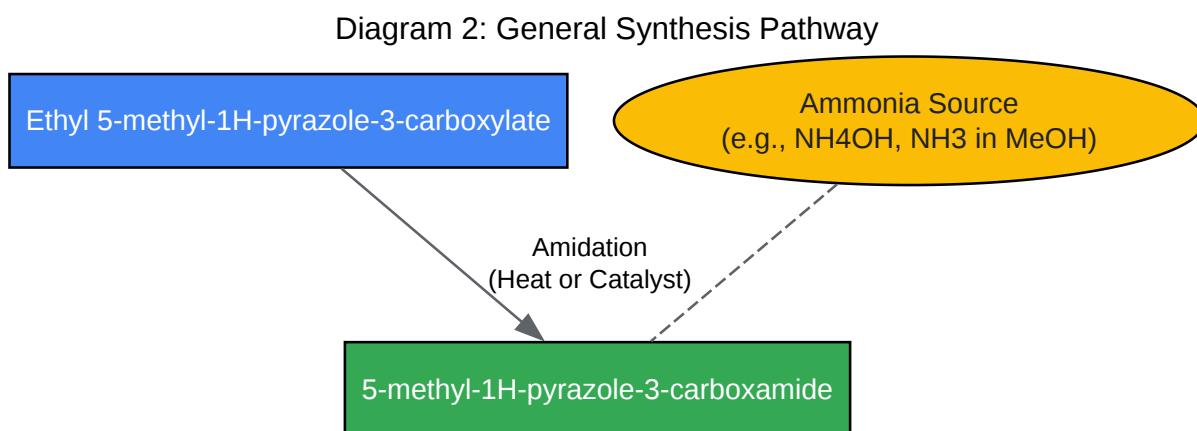
Caption: Diagram 1: A systematic workflow for selecting and procuring chemical reagents.

Synthesis of 5-methyl-1H-pyrazole-3-carboxamide

While direct purchase is convenient, in-house synthesis may be necessary for large quantities or for creating custom analogs. The most common and logical route to **5-methyl-1H-pyrazole-3-carboxamide** is through the amidation of its corresponding carboxylic acid or ester precursor, 5-methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9) or its ethyl ester (CAS 10250-70-1).

Synthetic Pathway Overview

The synthesis begins with the cyclocondensation of a β -ketoester with hydrazine to form the pyrazole ring, followed by amidation to yield the final product. A common starting material is ethyl acetoacetate.



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Caption: Diagram 2: A simplified schematic for the synthesis of the target carboxamide from its ester precursor.

Detailed Experimental Protocol: Synthesis of the Precursor

The precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized from 3,5-dimethyl-1H-pyrazole via oxidation.

Protocol: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid[8]

- Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70 °C.
- Oxidation: Slowly add potassium permanganate (3.271 mol) to the solution. The causality here is that KMnO_4 is a strong oxidizing agent that will selectively oxidize one of the methyl groups to a carboxylic acid. The temperature must be carefully controlled (not exceeding 90 °C) to prevent unwanted side reactions or runaway oxidation.
- Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to proceed until the purple color of the permanganate has disappeared, indicating its consumption. Cool the mixture to room temperature.
- Filtration: Filter the mixture to remove the manganese dioxide (MnO_2) precipitate, a byproduct of the oxidation. Wash the precipitate with distilled water to recover any trapped product.
- Acidification & Isolation: Acidify the filtrate to pH 2 with dilute hydrochloric acid. This step protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. Allow the solution to stand overnight to maximize crystal formation.
- Collection: Collect the precipitate by filtration and wash with distilled water to afford 5-methyl-1H-pyrazole-3-carboxylic acid as white crystals.

Detailed Experimental Protocol: Amidation

This is a generalized protocol for the conversion of the carboxylic acid to the carboxamide.

Protocol: Synthesis of **5-methyl-1H-pyrazole-3-carboxamide**

- Activation of Carboxylic Acid: To a stirred solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The purpose of the coupling agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, 'activating' it for nucleophilic attack by ammonia.
- Amine Addition: To the activated mixture, add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent

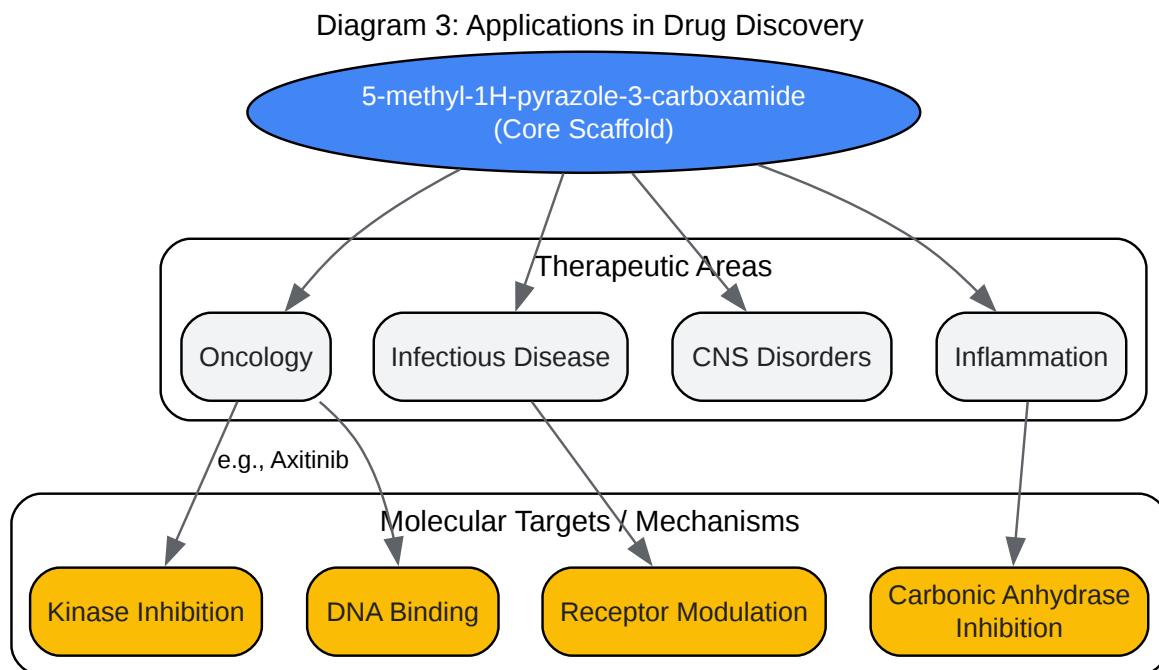
(e.g., 2M NH₃ in methanol) can be added (approx. 2-3 eq).

- Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **5-methyl-1H-pyrazole-3-carboxamide**.

Applications in Research and Drug Development

The **5-methyl-1H-pyrazole-3-carboxamide** scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various biological interactions. Its derivatives are investigated across multiple therapeutic areas.

- Anticancer Agents: Many pyrazole derivatives are potent kinase inhibitors, a major class of anticancer drugs.^[2] Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions as a potential mechanism of action.^[9]
- Antimicrobial Activity: The pyrazole carboxamide core is present in compounds screened for antibacterial and antifungal activity.^[1] The structural versatility allows for modifications that can target specific microbial pathways.
- Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for various pathologies.^[3]



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Caption: Diagram 3: The central role of the pyrazole carboxamide scaffold in developing drugs for various therapeutic areas.

Safety, Handling, and Storage

Proper handling of **5-methyl-1H-pyrazole-3-carboxamide** and its precursors is essential.

While a specific Safety Data Sheet (SDS) for the target compound is not widely available, data from its precursor, 5-Methyl-1H-pyrazole-3-carboxylic acid, provides a reliable proxy for handling procedures.[10]

- Hazard Classification:
 - Causes skin irritation (Category 2).[10]
 - Causes serious eye irritation (Category 2).[10]
 - May cause respiratory irritation (Category 3).

- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, use respiratory protection.[10]
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling.[10]
- Storage:
 - Store in a cool, dry, well-ventilated place.
 - Keep the container tightly closed.
 - Store away from incompatible materials such as strong oxidizing agents.

Conclusion

5-methyl-1H-pyrazole-3-carboxamide is a high-value chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. While its commercial availability is limited to specialized suppliers, its synthesis is achievable through well-documented chemical transformations of readily available precursors. Its established role as a key pharmacophore in a multitude of biologically active agents ensures that it will remain a compound of high interest. By understanding its sourcing, synthesis, and applications, scientists can effectively integrate this versatile building block into their research and development programs.

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